molecular formula C18H22N2O B5246701 1-(2-naphthoyl)-4-propylpiperazine

1-(2-naphthoyl)-4-propylpiperazine

Cat. No.: B5246701
M. Wt: 282.4 g/mol
InChI Key: BDXUFOSHJCJFEF-UHFFFAOYSA-N
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Description

1-(2-Naphthoyl)-4-propylpiperazine is a piperazine derivative characterized by a 2-naphthoyl group at the N1 position and a propyl chain at the N4 position. Its synthesis involves coupling 1-(3-(trifluoromethyl)phenyl)piperazine with 4-bromobutyronitrile, followed by borane-mediated nitrile reduction and subsequent acylation with 2-naphthoyl chloride . The compound’s structural features, including the aromatic naphthoyl moiety and aliphatic propyl chain, influence its physicochemical properties (e.g., lipophilicity) and pharmacological activity, particularly in receptor binding studies .

Properties

IUPAC Name

naphthalen-2-yl-(4-propylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-9-19-10-12-20(13-11-19)18(21)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXUFOSHJCJFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Piperazine Derivatives

Substituent Variations and Pharmacological Profiles

The pharmacological activity of piperazine derivatives is highly dependent on substituent modifications. Below is a comparative analysis:

Table 1: Structural and Pharmacological Comparison
Compound Name Key Substituents Molecular Weight Pharmacological Activity Key References
1-(2-Naphthoyl)-4-propylpiperazine N1: 2-naphthoyl; N4: propyl ~340.4 (est.) Potential CNS modulation (inferred)
1-(3-Chlorophenyl)-4-propylpiperazine N1: 3-chlorophenyl; N4: propyl 254.8 Research use (safety data available)
1-Phenyl-4-[3-(naphth-1-yl-oxy)-2-hydroxy-propyl]-piperazine N1: phenyl; N4: naphthyloxy-hydroxypropyl ~418.5 Antihypertensive (preclinical)
1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine N1: 2-naphthylsulfonyl; N4: cinnamyl 392.5 Unspecified (structural analogue)
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) N1: cyclohexyl; N4: diphenylethyl 348.5 Analgesic (opioid-like activity)

Physicochemical and Structural Insights

  • Aromatic vs. Aliphatic Substituents :

    • The 2-naphthoyl group in this compound enhances π-π stacking interactions with aromatic residues in target receptors compared to phenyl or chlorophenyl substituents (e.g., 1-(3-Chlorophenyl)-4-propylpiperazine) .
    • Sulfonyl vs. Carbonyl Groups : Derivatives like 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine exhibit higher molecular weights (~392.5) and altered solubility profiles due to the sulfonyl group’s polarity .
  • Chain Length and Lipophilicity: The propyl chain at N4 contributes to moderate lipophilicity, balancing membrane permeability and metabolic stability.

Receptor Binding and Selectivity

  • Serotonergic and Opioid Receptors :
    • MT-45 demonstrates affinity for opioid receptors due to its diphenylethyl substituent, while this compound’s naphthoyl group may favor interactions with serotonin (5-HT) receptors, similar to benzylpiperazine derivatives (e.g., TFMPP) .
    • Antihypertensive Analogues : Compounds like 1-Phenyl-4-[3-(naphth-1-yl-oxy)-2-hydroxy-propyl]-piperazine target adrenergic pathways, highlighting how substituent polarity (e.g., hydroxypropyl) can redirect activity .

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